

Unveiling the Proteomic Consequences of CFT8634 Treatment: A Detailed Guide

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Compound of Interest

Compound Name: (S,R)-CFT8634

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Application Notes and Protocols for Mass Spectrometry-Based Proteomic Analysis

For researchers, scientists, and drug development professionals investigating the therapeutic potential of CFT8634, a comprehensive understanding of its impact on the cellular proteome is paramount. CFT8634 is an orally bioavailable Bifunctional Degradation Activating Compound (BiDAC™) designed to selectively target and degrade Bromodomain-containing protein 9 (BRD9) by harnessing the cell's natural protein disposal machinery via the Cereblon (CRBN) E3 ubiquitin ligase.^[1] This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on BRD9, such as synovial sarcoma and SMARCB1-null tumors.^[2]

This document provides detailed application notes and protocols for conducting a mass spectrometry-based quantitative proteomic analysis to elucidate the cellular effects of CFT8634 treatment.

Introduction to CFT8634's Mechanism of Action

CFT8634 operates through a "molecular glue" mechanism, bringing the target protein, BRD9, into proximity with the E3 ubiquitin ligase, CRBN. This induced proximity leads to the polyubiquitination of BRD9, marking it for degradation by the proteasome. BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.^{[3][4]} By degrading BRD9, CFT8634 disrupts the function of the ncBAF complex, leading to the downregulation of oncogenic transcriptional programs.^[5]

A global proteomic evaluation in the HSSYII synovial sarcoma cell line demonstrated the high selectivity of CFT8634, with BRD9 being the only protein significantly degraded out of over 9,000 proteins quantified.

Key Applications of Proteomic Analysis in CFT8634 Research

- Target Engagement and Selectivity: Confirming the specific degradation of BRD9 without significantly affecting the abundance of other proteins.
- Off-Target Effects: Identifying any unintended protein degradation or changes in protein expression.
- Downstream Pathway Analysis: Elucidating the functional consequences of BRD9 degradation by examining changes in signaling pathways and cellular processes.
- Biomarker Discovery: Identifying potential biomarkers of response or resistance to CFT8634 treatment.

Quantitative Proteomic Data Summary

The following table summarizes the expected quantitative proteomics data following CFT8634 treatment, based on published findings. The data highlights the potent and selective degradation of BRD9.

Protein	Gene	Function	Fold Change (CFT8634 vs. Vehicle)	p-value
Bromodomain-containing protein 9	BRD9	Component of the ncBAF chromatin remodeling complex	>10-fold decrease	< 0.001
Bromodomain-containing protein 7	BRD7	Component of the PBAF chromatin remodeling complex	No significant change	> 0.05
Bromodomain-containing protein 4	BRD4	Member of the BET family of bromodomain proteins	No significant change	> 0.05
Cereblon	CRBN	E3 ubiquitin ligase substrate receptor	No significant change	> 0.05
Ubiquitin	UBB/UBC	Protein degradation tag	No significant change	> 0.05

Note: This table is illustrative and based on the high selectivity reported for CFT8634. Actual fold changes may vary depending on the experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a Tandem Mass Tag (TMT)-based quantitative proteomic analysis of a synovial sarcoma cell line (HSSYII) treated with CFT8634.

Cell Culture and Treatment

- Cell Line: HSSYII (Human Synovial Sarcoma cell line).[6][7][8][9]

- Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
- Treatment:
 - Seed HSSYII cells in 10 cm dishes and allow them to reach 70-80% confluence.
 - Treat cells with either 100 nM CFT8634 (treatment group) or DMSO (vehicle control group) for 4 hours.
 - Perform the experiment in biological triplicate for each condition.

Protein Extraction and Digestion

- Cell Lysis:
 - Wash the cell pellets twice with ice-cold PBS.
 - Lyse the cells in a urea-based lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.0, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
 - Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
 - Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Reduction and Alkylation:
 - Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

- Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
- Protein Digestion:
 - Dilute the urea concentration of the lysate to less than 2 M with 50 mM Tris-HCl (pH 8.0).
 - Perform a two-step enzymatic digestion:
 - Add Lys-C (enzyme-to-protein ratio of 1:100) and incubate for 4 hours at 37°C.
 - Add Trypsin (enzyme-to-protein ratio of 1:50) and incubate overnight at 37°C.
- Peptide Desalting:
 - Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
 - Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
 - Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
 - Dry the eluted peptides using a vacuum centrifuge.

Tandem Mass Tag (TMT) Labeling

- Peptide Quantification:
 - Resuspend the dried peptides in 50 mM HEPES (pH 8.5) and determine the peptide concentration using a quantitative colorimetric peptide assay.
- TMT Labeling:
 - Take equal amounts of peptides (e.g., 100 µg) from each sample.
 - Label the peptides with the appropriate TMTpro™ reagent according to the manufacturer's protocol. For example, use TMTpro™ 126 for the vehicle control and TMTpro™ 127N for the CFT8634-treated sample.
 - Incubate the labeling reaction for 1 hour at room temperature.

- Quench the reaction with hydroxylamine.
- Sample Pooling and Desalting:
 - Combine the TMT-labeled peptide samples in a 1:1 ratio.
 - Desalt the pooled sample using a C18 SPE cartridge as described previously.
 - Dry the final labeled and desalted peptide mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

- Instrumentation:
 - Use a high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific™ Orbitrap Eclipse™ Tribrid™ Mass Spectrometer) coupled with a nano-electrospray ionization source and a high-performance liquid chromatography (HPLC) system.
- LC Separation:
 - Resuspend the TMT-labeled peptides in 2% acetonitrile, 0.1% formic acid.
 - Load the peptides onto a C18 reversed-phase analytical column.
 - Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid over a defined period (e.g., 120 minutes).
- MS Data Acquisition:
 - Acquire data in a data-dependent acquisition (DDA) mode.
 - MS1 Scan: Acquire full scan MS spectra in the Orbitrap at a resolution of 120,000.
 - MS2 Scan: Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 spectra in the Orbitrap at a resolution of 50,000.

- MS3 Scan for TMT Reporter Ions: Isolate the most intense fragment ions from the MS2 scan and further fragment them using HCD to generate the TMT reporter ions. Acquire MS3 spectra in the Orbitrap at a resolution of 60,000.

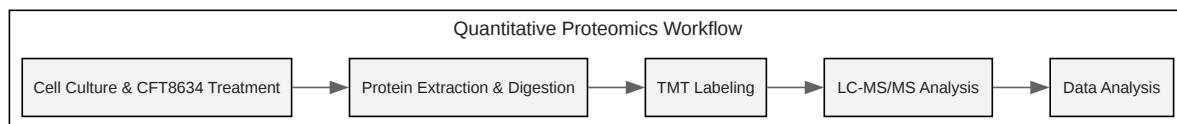
Data Analysis

- Database Search:
 - Process the raw MS data using a software platform like Proteome Discoverer™ (Thermo Fisher Scientific).[10][11][12][13][14][15]
 - Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest HT.
 - Set the search parameters to include:
 - Enzyme: Trypsin (allowing up to two missed cleavages).
 - Static Modifications: TMTpro on peptide N-termini and lysine residues, carbamidomethylation on cysteine residues.
 - Dynamic Modifications: Oxidation of methionine.
 - Precursor Mass Tolerance: 10 ppm.
 - Fragment Mass Tolerance: 0.02 Da.
- Protein Identification and Quantification:
 - Filter the peptide and protein identifications to a false discovery rate (FDR) of less than 1%.
 - Quantify the TMT reporter ion intensities from the MS3 spectra.
 - Normalize the protein abundance data across the different TMT channels.
 - Calculate the fold change in protein abundance between the CFT8634-treated and vehicle control samples.

- Perform statistical analysis (e.g., t-test) to identify proteins with statistically significant changes in abundance.
- Bioinformatics Analysis:
 - Perform pathway analysis and gene ontology (GO) enrichment analysis on the differentially expressed proteins to identify the biological processes and signaling pathways affected by CFT8634 treatment.

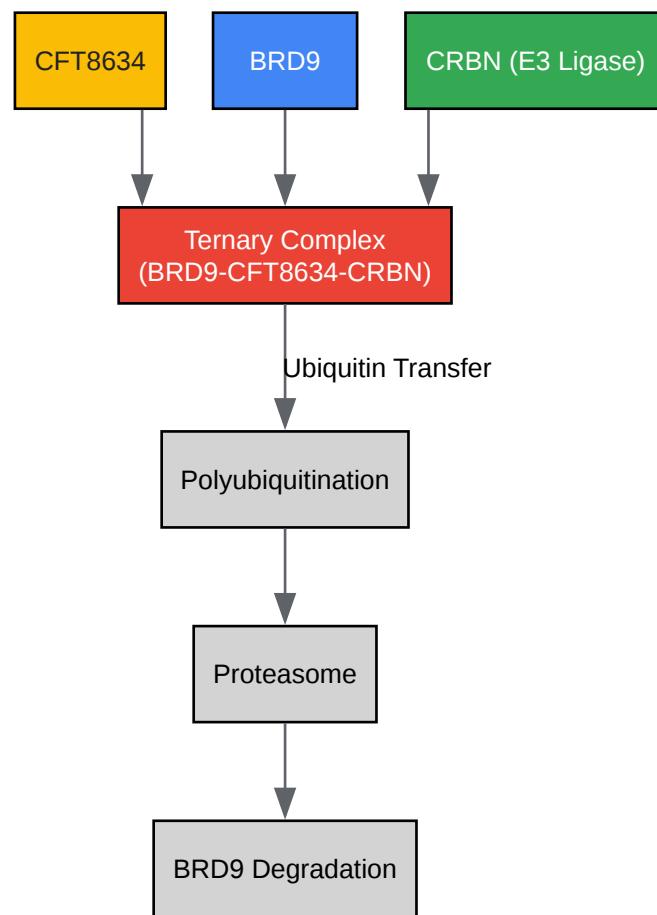
Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the mechanism of action of CFT8634.



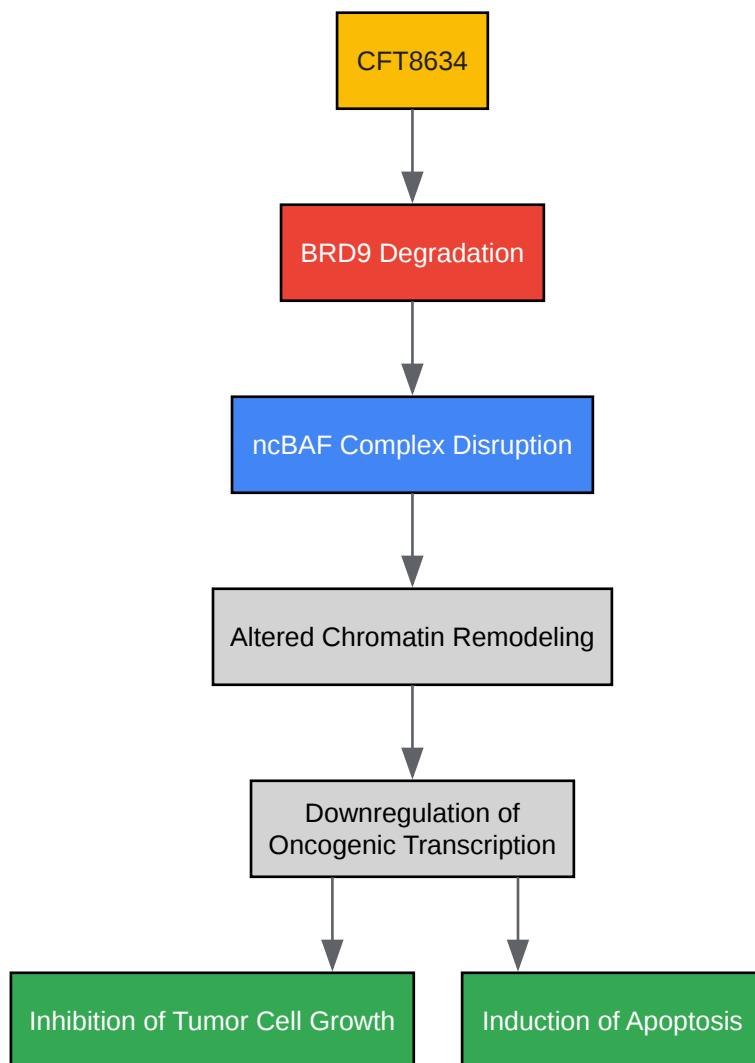
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Caption: High-level overview of the quantitative proteomics workflow.



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Caption: Mechanism of action of CFT8634 leading to BRD9 degradation.



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Caption: Downstream signaling consequences of BRD9 degradation by CFT8634.

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